
5-nitro-1H-indazole-3-carboxylic acid molecular
structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
5-nitro-1H-indazole-3-carboxylic

Acid

Cat. No.: B1311438 Get Quote

Introduction: The Significance of the Indazole
Scaffold
The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is

recognized as a "privileged scaffold" in medicinal chemistry.[2][3] This structure is present in

numerous synthetic compounds exhibiting a wide array of pharmacological activities, including

anti-inflammatory, antimicrobial, and antitumor effects.[2][3][4] 5-nitro-1H-indazole-3-
carboxylic acid, in particular, serves as a crucial synthetic intermediate. Its distinct functional

groups—the indazole core, a carboxylic acid at the 3-position, and a nitro group at the 5-

position—provide multiple reaction sites for chemical modification, making it a valuable starting

material for constructing complex molecular architectures for drug discovery and agrochemical

research.[1]

Physicochemical and Safety Profile
A foundational understanding of a compound's physical properties and safety requirements is

paramount for its effective use in a research setting.

Physicochemical Data
The key properties of 5-nitro-1H-indazole-3-carboxylic acid are summarized below.
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Property Value Source

Molecular Formula C₈H₅N₃O₄ [5][6]

Molecular Weight 207.14 g/mol [5][6]

Appearance Solid [5][7]

Boiling Point 547.1°C at 760 mmHg [6][8]

Density 1.733 g/cm³ [6]

InChI Key
MLTOGNYOQHDCAN-

UHFFFAOYSA-N
[5]

CAS Number 78155-76-7 [5]

Safety and Handling
As a nitroaromatic compound and carboxylic acid, appropriate safety measures are necessary.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray),

P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing).[5]

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses,

gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.

Storage: Store in a tightly sealed container in a dry, cool place (2-8°C).[5]

Synthesis and Purification: A Validated Protocol
The synthesis of 5-nitro-1H-indazole-3-carboxylic acid is a multi-step process. The following

protocol is based on the oxidation of a suitable precursor, providing a reliable and reproducible

method.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 5-nitro-1H-indazole-3-carboxylic acid.
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Detailed Experimental Protocol
This protocol details the oxidation of 5-nitroindazole-3-aldehyde to the corresponding

carboxylic acid.[9]

Reactant Preparation: In a suitable reaction vessel, dissolve 5-nitroindazole-3-aldehyde

(52.35 mmol) in 1000 mL of acetone. In a separate beaker, dissolve potassium

permanganate (KMnO₄, 15 g, 94.91 mmol) in 300 mL of water.

Causality: Acetone is used as the solvent due to the solubility of the starting material.

Water is required for the oxidant.

Oxidation Reaction: Slowly add the aqueous KMnO₄ solution dropwise to the acetone

solution of the aldehyde at room temperature with continuous stirring.

Causality: A slow, dropwise addition is critical to control the exothermic nature of the

oxidation reaction and prevent side reactions.

Reaction Monitoring: Stir the reaction mixture at room temperature for 6 hours. The progress

can be monitored by Thin Layer Chromatography (TLC) until the starting material is

consumed.

Quenching: After the reaction is complete, carefully add 50 mL of 30% hydrogen peroxide

(H₂O₂) dropwise to neutralize the excess potassium permanganate. This is visually

confirmed by the disappearance of the purple color and the formation of a brown manganese

dioxide (MnO₂) precipitate.

Self-Validation: The color change provides a clear endpoint for the quenching step.

Workup & Isolation: Filter the reaction mixture to remove the insoluble MnO₂. Concentrate

the filtrate by distillation under reduced pressure.

Precipitation: Acidify the concentrated solution with a suitable acid (e.g., HCl) to precipitate

the carboxylic acid product.

Purification: Collect the precipitate by filtration and recrystallize from methanol to yield the

final product as a yellow solid.[9] The reported yield for this procedure is approximately 79%.
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[9]

Molecular Structure Elucidation
The definitive molecular structure is established through a combination of spectroscopic

methods and X-ray crystallography.

Spectroscopic Characterization
Spectroscopic data provides the primary evidence for the compound's covalent structure and

functional groups. While a complete spectrum for the title compound is not readily available in

the searched literature, data from closely related 5-nitro-1H-indazole derivatives allows for a

robust prediction of the expected signals.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for

the aromatic protons on the indazole ring. The protons at positions 4, 6, and 7 will exhibit

characteristic splitting patterns (doublets and doublet of doublets) due to their coupling. A

broad singlet corresponding to the N-H proton of the indazole ring is also expected, along

with a downfield signal for the carboxylic acid proton. For the related 5-Nitro-1H-indazole-3-

carboxaldehyde, aromatic protons appear between δ 7.86 and 8.86 ppm.[10]

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display eight distinct signals

corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the

carboxylic acid will be the most downfield signal. Aromatic carbons will appear in the typical

range of δ 110-150 ppm. For the related 5-nitro-1H-indazole, signals are observed at δ

110.60, 119.18, 120.37, and 122.14 ppm among others.[11][12]

IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional

groups. Expected characteristic absorption bands include:

~3300 cm⁻¹ (N-H stretch)

~3000 cm⁻¹ (O-H stretch of carboxylic acid)

~1700 cm⁻¹ (C=O stretch of carboxylic acid)[10]

~1520 and ~1340 cm⁻¹ (Asymmetric and symmetric N-O stretches of the nitro group)[10]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the

molecular formula (C₈H₅N₃O₄) by providing a highly accurate mass-to-charge ratio of the

molecular ion [M-H]⁻ at m/z 190.0253.[10]

X-ray Crystallography and 3D Geometry
Single-crystal X-ray diffraction provides the most definitive information on the three-dimensional

arrangement of atoms, bond lengths, and bond angles. While the specific crystal structure for

5-nitro-1H-indazole-3-carboxylic acid is not available in the searched results, analysis of

related structures, such as 1-Methyl-1H-indazole-3-carboxylic acid and other indole-carboxylic

acids, reveals common structural motifs.[13][14]

Planarity: The indazole ring system is expected to be nearly planar.[15]

Hydrogen Bonding: A key feature in the crystal lattice will be intermolecular hydrogen

bonding. Carboxylic acid groups typically form centrosymmetric dimers through strong O-

H···O hydrogen bonds.[13][14] Additionally, the N-H group of the indazole ring can act as a

hydrogen bond donor, potentially interacting with the nitro group or carboxylic oxygen of an

adjacent molecule, leading to the formation of extended supramolecular structures.[14]

Chemical Reactivity and Applications
The unique combination of functional groups dictates the chemical reactivity and utility of 5-
nitro-1H-indazole-3-carboxylic acid as a synthetic intermediate.

Key Reaction Pathways
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Carboxylic Acid Reactions
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Caption: Major reaction pathways for 5-nitro-1H-indazole-3-carboxylic acid.

Reactions at the Carboxylic Acid (Position 3): The carboxylic acid is readily converted into

other functional groups.

Esterification: Fischer-Speier esterification using an alcohol (e.g., methanol) with an acid

catalyst yields the corresponding ester.[16][17] This is useful for modifying solubility or for

use as a protecting group.

Amide Coupling: Standard peptide coupling reagents (e.g., EDC, HOBT) facilitate the

formation of amide bonds with various primary or secondary amines, creating a diverse

library of indazole-3-carboxamides.[18]

Reactions at the Nitro Group (Position 5): The nitro group is a versatile functional handle.

Reduction: The nitro group can be reduced to an amine (5-amino-1H-indazole derivative)

using standard conditions like SnCl₂ or catalytic hydrogenation (H₂/Pd).[17] This resulting

amino group can then be used in a wide range of subsequent reactions, such as

diazotization or coupling reactions.
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Applications in Drug Discovery and Development
Derivatives of 5-nitro-1H-indazole-3-carboxylic acid are explored for various therapeutic

applications. The indazole scaffold is a known kinase inhibitor motif, and modifications of this

core structure are a common strategy in cancer drug discovery.[10][19]

Anti-inflammatory Agents: The compound itself and its derivatives are being investigated as

potential anti-inflammatory agents.[1][6]

Antimicrobial Agents: The introduction of sulfonamide and carbamate moieties to the 5-nitro-

1H-indazole core has led to compounds with promising antibacterial and antifungal activity.

[2]

Antiparasitic Agents: 5-nitroindazole derivatives have shown notable activity against

parasites such as Trichomonas vaginalis and Trypanosoma cruzi, the causative agent of

Chagas disease.[3][15]

Anticancer Research: The molecule serves as a precursor for synthesizing compounds

evaluated for antineoplastic properties against various cancer cell lines.[6][15][19]

Conclusion
5-Nitro-1H-indazole-3-carboxylic acid is a compound of considerable strategic importance for

synthetic and medicinal chemists. Its well-defined molecular structure, characterized by

multiple reactive sites, allows for extensive chemical derivatization. The protocols and data

presented in this guide offer a robust foundation for researchers aiming to leverage this

versatile scaffold in the design and synthesis of novel, biologically active compounds for

pharmaceutical and agrochemical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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